![molecular formula C9H11BO3 B581461 3-Ethyl-4-formylphenylboronic acid CAS No. 1218790-94-3](/img/structure/B581461.png)
3-Ethyl-4-formylphenylboronic acid
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Overview
Description
3-Ethyl-4-formylphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . It is a derivative of phenylboronic acid, which is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-formylphenylboronic acid consists of a phenyl ring substituted with an ethyl group, a formyl group, and a boronic acid group . The InChI code for this compound is 1S/C9H11BO3/c1-2-7-5-9 (10 (12)13)4-3-8 (7)6-11/h3-6,12-13H,2H2,1H3 .
Scientific Research Applications
Suzuki–Miyaura Coupling
3-Ethyl-4-formylphenylboronic acid: is a valuable reagent in the field of organic synthesis, particularly in the context of Suzuki–Miyaura (SM) coupling reactions. Here’s why:
SM Coupling: The SM coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates, catalyzed by palladium complexes. The reaction proceeds under mild conditions and is widely applicable due to its functional group tolerance .
Transmetalation: During SM coupling, transmetalation occurs when the nucleophilic organic group (from the boron reagent) is transferred to palladium. This step is crucial for the formation of the new Pd–C bond .
Fluoride-Selective Chemosignaling
- 3-Ethyl-4-formylphenylboronic acid has been studied for its effects on fluoride-selective chemosignaling behavior of merocyanine dyes. Understanding its interactions with fluoride ions can have implications for chemical sensing and detection .
Biological Inhibition
- It serves as a biological inhibitor of γ-glutamyltranspeptidase, an enzyme involved in glutathione metabolism. Investigating its inhibitory properties can contribute to drug development and understanding cellular processes .
Palladium-Catalyzed Homocoupling
- 3-Ethyl-4-formylphenylboronic acid participates in palladium-catalyzed homocoupling reactions. These reactions lead to the formation of biaryl compounds, which have applications in materials science and pharmaceuticals .
Structural and Vibrational Studies
- Both experimental and theoretical studies have explored the structural, vibrational, electronic, and charge transport properties of 3-Ethyl-4-formylphenylboronic acid. These investigations provide insights into its behavior and potential applications .
Safety and Hazards
properties
IUPAC Name |
(3-ethyl-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHGCQVNNDUJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678475 |
Source
|
Record name | (3-Ethyl-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-formylphenylboronic acid | |
CAS RN |
1218790-94-3 |
Source
|
Record name | B-(3-Ethyl-4-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Ethyl-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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